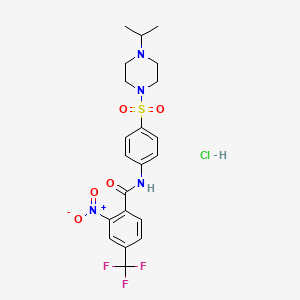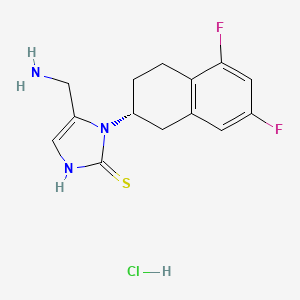
RPC425 free base
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RPC425 is a Noncompetitive Inhibitors of the Betaine/γ-Aminobutyric Acid Transporter 1 (BGT1).
Applications De Recherche Scientifique
Genome Analysis and Sequencing
One of the applications of RPC425 free base is in genome analysis. An example is the whole-genome sequencing and assembly of Haemophilus influenzae Rd. This process utilizes sequencing and assembly of unselected DNA pieces from the whole chromosome. The approach, which eliminates the need for initial mapping efforts, is applicable to a wide array of microbial species without genome maps (Fleischmann et al., 1995).
DNA-Based Sensors for Disease Detection
Another application involves the development of DNA-based sensors. For instance, an electrochemical DNA sensor based on pyrrolidinyl peptide nucleic acid (acpcPNA) was developed for tuberculosis detection. This sensor uses electrochemical impedance spectroscopy (EIS) to determine synthetic oligonucleotides of Mycobacterium tuberculosis, demonstrating the potential of such applications in disease diagnostics (Teengam et al., 2018).
DNA-Free RNA Isolation
In the field of RNA isolation, protocols have been established to isolate DNA-free RNA from Arabidopsis thaliana tissues for reverse transcriptase quantitative PCR (RT-qPCR) applications. These protocols use simple non-toxic buffers for RNA isolation, improving existing ones by reducing labour time and the use of organic extractions (Oñate-Sánchez & Vicente-Carbajosa, 2008).
Enhancing DNA Specificity and Applicability in Base Editing
Improving the DNA specificity and applicability of base editing through protein engineering and protein delivery is another significant application. This involves the development of high-fidelity base editors and DNA-free base editing using ribonucleoprotein (RNP) complexes, which has implications for more specific and efficient genome editing (Rees et al., 2017).
Tumor DNA Detection in Clinical Research
In clinical research, particularly in cancer, cell-free circulating tumor DNA in plasma has become a point of interest. Techniques like SNPase-ARMS qPCR have been developed for ultrasensitive mutation-based detection of tumor DNA, showcasing the application of RPC425 free base in monitoring therapy options and treatment response (Stadler et al., 2015).
Propriétés
Numéro CAS |
1426208-69-6 |
|---|---|
Nom du produit |
RPC425 free base |
Formule moléculaire |
C22H27NO2S2 |
Poids moléculaire |
401.583 |
Nom IUPAC |
6-((4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl)(methyl)amino)cyclohex-1-ene-1-carboxylic acid |
InChI |
InChI=1S/C22H27NO2S2/c1-15-10-13-26-20(15)18(21-16(2)11-14-27-21)8-6-12-23(3)19-9-5-4-7-17(19)22(24)25/h7-8,10-11,13-14,19H,4-6,9,12H2,1-3H3,(H,24,25) |
Clé InChI |
MTVVZKYZYJUBSB-UHFFFAOYSA-N |
SMILES |
O=C(C1=CCCCC1N(C)CC/C=C(C2=C(C)C=CS2)/C3=C(C)C=CS3)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
RPC425; RPC-425; RPC 425. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



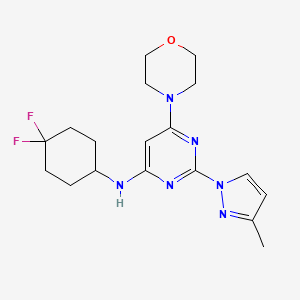
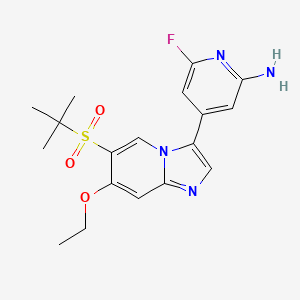
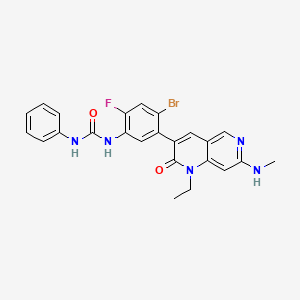
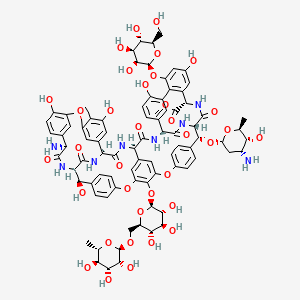
![2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B610497.png)
![3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one](/img/structure/B610498.png)
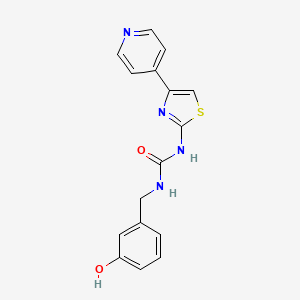
![ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate](/img/structure/B610502.png)

![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)
